2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide
Übersicht
Beschreibung
This compound, also known as (S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide, has a molecular formula of C10H16N2O6S3 . It has been used as a reactant for the preparation of Brinzolamide , a topical carbonic anhydrase inhibitor.
Synthesis Analysis
The synthesis of this compound involves several steps. The process begins with the reaction of compound (I) with a sulphonating reagent, particularly a sulphite salt, to obtain compound (II). This is followed by the reaction of compound (II) with 3-methoxy amino propane to obtain compound (III). If necessary, the acetyl group of compound (III) can be masked with an acetyl protecting agent or a reducing agent to obtain compound (IV) .Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-e][1,2]thiazine ring with a sulfonamide group at the 6-position and a 3-methoxypropyl group at the 2-position . The compound also contains a hydroxy group at the 4-position .Physical and Chemical Properties Analysis
The compound is a white powder, insoluble in water, very soluble in methanol, and soluble in ethanol . It has a molecular weight of 356.4 g/mol .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Gas-Phase Acidity Analysis : A study conducted by Remko (2003) explored the molecular structure and gas-phase acidity of various sulfonamides, including compounds structurally similar to 2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide. This research provides insight into the fundamental properties of these compounds (Remko, 2003).
Potential Treatment for Glaucoma : Chen et al. (2000) synthesized novel non-chiral 2H-thieno[3,2-e]- and [2,3-e]-1,2-thiazine-6-sulfonamide 1,1-dioxides, which showed significant efficacy as potential candidates for the treatment of glaucoma. These compounds were found to be potent inhibitors of human carbonic anhydrase II, a key enzyme involved in fluid secretion in the eye (Chen et al., 2000).
Membrane-Impermeable Inhibitors of Carbonic Anhydrase : A 2006 study by May et al. investigated thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxides with quaternary ammonium moiety. These compounds were found to be potent inhibitors of carbonic anhydrase isozymes and are anticipated to be membrane-impermeable inhibitors due to their permanent cationic charge (May et al., 2006).
Homogeneous Catalyst in Organic Synthesis : Khazaei et al. (2015) described the use of a compound structurally similar to this compound as a highly efficient and homogeneous catalyst in the synthesis of various organic compounds. This application is significant in the context of green chemistry and organic synthesis (Khazaei et al., 2015).
Development of New Heterocyclic Ring Systems : Marfat and Chambers (1988) described a novel synthesis of compounds related to this compound. This research contributes to the development of new heterocyclic ring systems, which are crucial in medicinal chemistry (Marfat & Chambers, 1988).
Inhibitory Activity Against MCF-7 Breast Cancer Cells : Shan et al. (2011) synthesized and evaluated a library of benzosultams, including derivatives of 2H-benzo[e][1,2]thiazine 1,1-dioxides, for inhibitory activity against MCF-7 breast cancer cells. This research highlights the potential application of these compounds in cancer treatment (Shan et al., 2011).
Synthesis of Novel Biological Active Compounds : Zia-ur-Rehman et al. (2009) synthesized a series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides with potential biological activity. This work contributes to the development of new biologically active compounds (Zia-ur-Rehman et al., 2009).
Wirkmechanismus
Target of Action
The primary target of YQH3S3K5A2 is carbonic anhydrase II (CA-II) . This enzyme is found in many tissues of the body, including the eye, and is particularly active in red blood cells . It plays a crucial role in the reversible reaction involving the hydration of carbon dioxide and the dehydration of carbonic acid .
Mode of Action
YQH3S3K5A2 is a highly specific, non-competitive, and reversible inhibitor of CA-II . It works by inhibiting the activity of CA-II in the ciliary processes of the eye, which decreases aqueous humor secretion . This is presumably achieved by slowing the formation of bicarbonate ions, leading to a reduction in sodium and fluid transport .
Biochemical Pathways
The inhibition of CA-II by YQH3S3K5A2 affects the carbonic anhydrase pathway. This pathway is involved in the hydration of carbon dioxide and the dehydration of carbonic acid . By inhibiting CA-II, YQH3S3K5A2 slows down this process, reducing the production of bicarbonate ions and subsequently decreasing sodium and fluid transport . This leads to a reduction in intraocular pressure (IOP), a major risk factor in the pathogenesis of optic nerve damage and glaucomatous visual field loss .
Pharmacokinetics
Following topical ocular administration, YQH3S3K5A2 is absorbed into the systemic circulation . Due to its affinity for CA-II, it distributes extensively into red blood cells and exhibits a long half-life in whole blood (approximately 111 days) . In humans, the metabolite N-desethyl YQH3S3K5A2 is formed, which also binds to CA and accumulates in red blood cells . Both parent YQH3S3K5A2 and N-desethyl YQH3S3K5A2 concentrations are low and generally below assay quantitation limits in plasma . YQH3S3K5A2 is eliminated predominantly in the urine as unchanged drug .
Result of Action
The primary result of YQH3S3K5A2’s action is a reduction in IOP . By inhibiting aqueous humor formation, YQH3S3K5A2 reduces elevated IOP, a major risk factor in the pathogenesis of optic nerve damage and glaucomatous visual field loss .
Action Environment
The action of YQH3S3K5A2 is influenced by various environmental factors. For instance, the pH of the ophthalmic suspension is approximately 7.5, which may affect the stability and efficacy of the compound . Additionally, the osmolality of the suspension is 300 mOsm/kg, which could influence the compound’s action
Biochemische Analyse
Biochemical Properties
YQH3S3K5A2 is a highly specific, non-competitive, reversible carbonic anhydrase II (CA-II) inhibitor . Carbonic anhydrase is an enzyme found in many tissues of the body, including the eye . It catalyzes the reversible reaction involving the hydration of carbon dioxide and the dehydration of carbonic acid . Inhibition of carbonic anhydrase in the ciliary processes of the eye decreases aqueous humor secretion, presumably by slowing the formation of bicarbonate ions with subsequent reduction in sodium and fluid transport .
Cellular Effects
Following topical ocular administration, YQH3S3K5A2 inhibits aqueous humor formation and reduces elevated intraocular pressure . Elevated intraocular pressure is a major risk factor in the pathogenesis of optic nerve damage and glaucomatous visual field loss .
Molecular Mechanism
YQH3S3K5A2 exerts its effects at the molecular level by binding to carbonic anhydrase II (CA-II), inhibiting its activity . This binding interaction slows the formation of bicarbonate ions, reducing sodium and fluid transport, and ultimately decreasing intraocular pressure .
Temporal Effects in Laboratory Settings
YQH3S3K5A2 exhibits a long half-life in whole blood (approximately 111 days) . This suggests that the compound has good stability and may have long-term effects on cellular function. More in vitro or in vivo studies are needed to confirm this.
Metabolic Pathways
YQH3S3K5A2 is predominantly eliminated in the urine as unchanged drug . The metabolite N-desethyl brinzolamide is also found in the urine along with lower concentrations of other metabolites . This suggests that YQH3S3K5A2 may be involved in metabolic pathways related to the kidney and urinary system.
Transport and Distribution
Due to its affinity for CA-II, YQH3S3K5A2 distributes extensively into red blood cells . This suggests that the compound may be transported and distributed within cells and tissues via the bloodstream.
Eigenschaften
IUPAC Name |
2-(3-methoxypropyl)-1,1,4-trioxo-3H-thieno[3,2-e]thiazine-6-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6S3/c1-18-4-2-3-12-6-8(13)7-5-9(20(11,14)15)19-10(7)21(12,16)17/h5H,2-4,6H2,1H3,(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKBAMGUANTCPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(=O)C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570260 | |
Record name | 2-(3-Methoxypropyl)-1,1,4-trioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154127-41-0 | |
Record name | 4-Desethylamino 4-oxobrinzolamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154127410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-Methoxypropyl)-1,1,4-trioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-DESETHYLAMINO 4-OXOBRINZOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQH3S3K5A2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.